1-Methyl-4-piperidinemethanol (CAS 20691-89-8) is a bifunctional heterocyclic compound featuring a sterically accessible primary alcohol and a tertiary amine within a piperidine scaffold. It is primarily utilized as a specialized building block and intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Unlike its unmethylated analog, its N-methyl group imparts distinct reactivity and physical properties, making it a non-interchangeable reagent for specific synthetic pathways. It is supplied as a clear, colorless to light yellow liquid, a physical property that directly impacts its material handling and processability in laboratory and industrial settings.
Substituting 1-Methyl-4-piperidinemethanol with its closest analog, 4-Piperidinemethanol, is a common point of failure in process development and scale-up. The N-methyl group is not a trivial modification; it converts the nitrogen from a reactive secondary amine into a non-acidic, non-nucleophilic tertiary amine. This fundamentally alters its chemical behavior, blocking the N-acylation, N-alkylation, and N-sulfonylation reactions that would readily occur with 4-Piperidinemethanol. This built-in protection allows for selective reactions at the C-4 hydroxyl group without requiring a separate N-protection/deprotection sequence, streamlining synthesis. Furthermore, there is a critical difference in physical state: 1-Methyl-4-piperidinemethanol is a liquid at room temperature, whereas 4-Piperidinemethanol is a solid with a melting point of 55-59 °C. This distinction has significant implications for material handling, requiring different process equipment for dissolution and transfer at industrial scale.
A primary procurement differentiator is the physical state of the compound under standard conditions. 1-Methyl-4-piperidinemethanol is a liquid with a density of approximately 0.981 g/mL at 25 °C, making it suitable for direct use in automated liquid handling systems and flow chemistry. In contrast, its most common substitute, 4-Piperidinemethanol, is a solid with a melting point of 55-59 °C, which necessitates dissolution in a suitable solvent prior to use, adding a process step, increasing solvent waste, and potentially requiring heating for sufficient solubility in large-scale operations.
| Evidence Dimension | Physical State at Standard Temperature and Pressure (STP) |
| Target Compound Data | Liquid (Density: ~0.981 g/mL at 25 °C) |
| Comparator Or Baseline | 4-Piperidinemethanol (CAS 6457-49-4): Solid (Melting Point: 55-59 °C) |
| Quantified Difference | Eliminates the need for a dissolution step required for the solid analog. |
| Conditions | Standard laboratory and manufacturing conditions. |
This simplifies process integration for large-scale or automated synthesis, reducing labor, time, and solvent costs associated with handling a solid reagent.
1-Methyl-4-piperidinemethanol serves as a documented, efficient precursor to 4-methylenepiperidine derivatives, which are valuable but less stable building blocks. A patented process demonstrates the conversion of the hydrochloride salt of 1-Methyl-4-piperidinemethanol to an intermediate, 4-methylene piperidine-1-ethyl formate, in a high yield of 82%. This route is presented as an alternative to methods starting from more expensive precursors like N-tert-butoxycarbonyl-4-piperidone, offering a more cost-effective pathway.
| Evidence Dimension | Synthetic Yield to Key Intermediate |
| Target Compound Data | 82% yield to 4-methylene piperidine-1-ethyl formate |
| Comparator Or Baseline | Alternative Wittig-based routes from N-Boc-4-piperidone, which the patent notes as having a high production cost. |
| Quantified Difference | Provides a documented, high-yield (82%) pathway from a more accessible starting material. |
| Conditions | Reaction with methyl chloroformate in toluene at 90-95 °C. |
This compound provides a validated, cost-effective, and high-yield entry point to the 4-methylenepiperidine scaffold, justifying its selection for specific multi-step synthetic campaigns.
The tertiary amine of 1-Methyl-4-piperidinemethanol is unreactive towards many common electrophiles (e.g., acyl chlorides, sulfonyl chlorides) under conditions where a secondary amine would react. This inherent chemoselectivity allows for direct, selective functionalization of the primary hydroxyl group. Procuring this compound over 4-Piperidinemethanol eliminates the need for a nitrogen protection-deprotection sequence, which typically involves at least two additional synthetic steps, associated solvent usage, and purification losses. This significantly improves the overall efficiency and atom economy of a synthetic route.
| Evidence Dimension | Required Synthetic Steps for Selective O-Acylation |
| Target Compound Data | 1 step (Direct O-acylation) |
| Comparator Or Baseline | 4-Piperidinemethanol: 3 steps (N-protection, O-acylation, N-deprotection) |
| Quantified Difference | Reduces step count by ~66% for this transformation sequence. |
| Conditions | Standard acylation, sulfonylation, or etherification reaction conditions. |
Choosing this reagent directly reduces manufacturing costs by decreasing the number of synthetic steps, labor, solvent consumption, and waste generated.
For synthetic routes requiring the modification of the hydroxyl group (e.g., esterification, etherification) while the piperidine nitrogen must remain a basic, non-nucleophilic tertiary amine. This compound is the optimal choice as it avoids the protection/deprotection steps mandatory for analogs like 4-Piperidinemethanol, saving time and resources.
As a documented high-yield precursor to 4-methylenepiperidine intermediates, this compound is a strategic procurement choice for research or manufacturing campaigns targeting this valuable, reactive synthon. The established synthetic route provides a reliable and economically advantageous pathway.
In process environments that leverage automated liquid handlers or continuous flow reactors, the liquid state of this compound provides a distinct operational advantage. It eliminates the challenges and additional equipment associated with dissolving and transferring a solid reagent like 4-Piperidinemethanol, improving process reliability and throughput.
Irritant